

Favipiravir-13C3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Favipiravir-13C3

Cat. No.: B13843179

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir-13C3 is a stable isotope-labeled analog of Favipiravir, a potent broad-spectrum antiviral agent. This technical guide provides an in-depth overview of **Favipiravir-13C3**, its primary application in bioanalytical assays, and the underlying mechanism of action of its parent compound, Favipiravir. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Favipiravir, a pyrazinecarboxamide derivative, is a prodrug that, once intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1][2] This mechanism disrupts viral replication and has led to its investigation and approval for the treatment of influenza in Japan and its compassionate use for other viral infections, including Ebola and COVID-19.[1][2]

The primary and critical use of **Favipiravir-13C3** is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its stable isotope-labeled nature ensures that it co-elutes with and has similar ionization efficiency to the unlabeled Favipiravir, allowing for accurate and precise quantification in complex biological matrices such as plasma and serum.[3][4]

Core Compound Data

The following table summarizes the key chemical and physical properties of **Favipiravir-13C3**.

Property	Value	Reference
Chemical Name	6-Fluoro-3-hydroxy-2-pyrazinecarboxamide-13C3	[2]
Molecular Formula	C ₂ ¹³ C ₃ H ₄ FN ₃ O ₂	[5]
Molecular Weight	160.08 g/mol	[2][5]
Unlabeled CAS Number	259793-96-9	[2]
Appearance	Refer to Certificate of Analysis	[2]
Solubility	Soluble in DMSO and water. Specific concentrations can be found in the Certificate of Analysis.	[6]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[6]

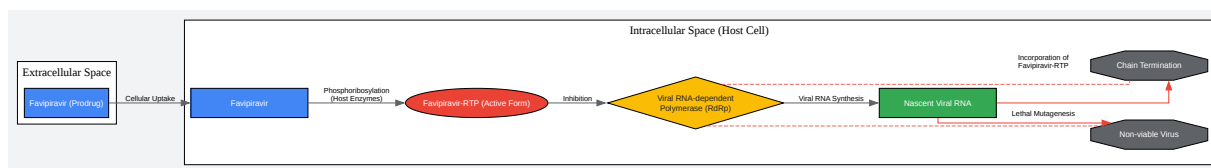
Mechanism of Action of Favipiravir

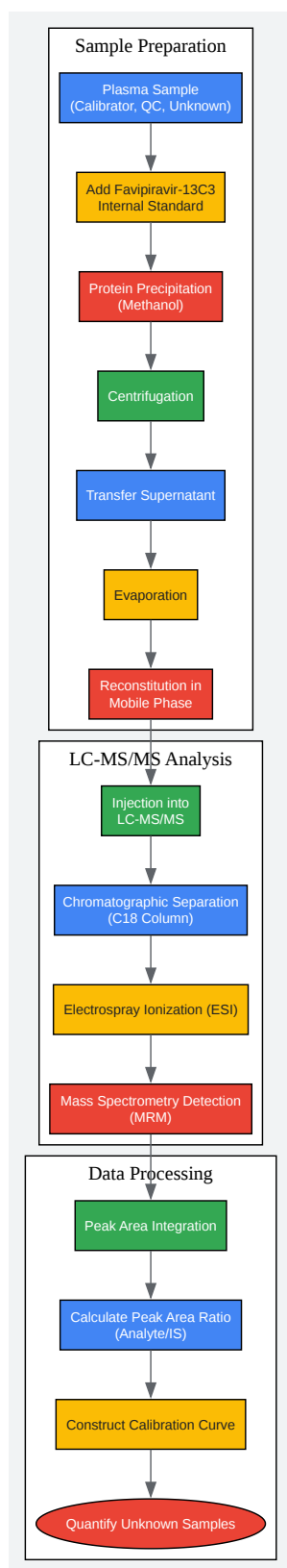
Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. The mechanism involves the following key steps:

- **Cellular Uptake:** Favipiravir enters the host cell.
- **Metabolic Activation:** Inside the cell, it is phosphoribosylated by host enzymes to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][7]
- **Inhibition of Viral RdRp:** Favipiravir-RTP acts as a purine nucleotide analog and competes with natural purine nucleosides for the viral RNA-dependent RNA polymerase (RdRp).[5][7]
This leads to two primary antiviral effects:

- Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.
- Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high rate, leading to the production of non-viable viral progeny.

This selective inhibition of the viral RdRp, an enzyme not present in mammalian cells, accounts for its broad-spectrum antiviral activity.[\[8\]](#)





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